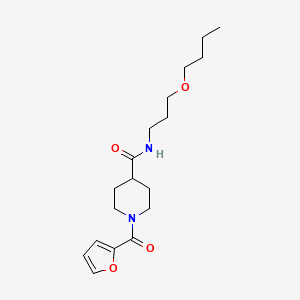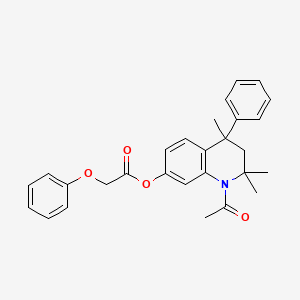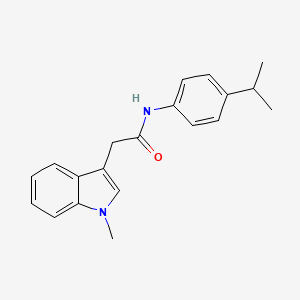![molecular formula C21H25FN6O B11033310 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide](/img/structure/B11033310.png)
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide: is a mouthful, but its structure holds immense significance. Pyrimidines, like this compound, are six-membered unsaturated ring compounds composed of carbon and nitrogen. They play a pivotal role in drug discovery due to their diverse biological potential . Let’s explore further!
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound may not be widely documented, we can infer that it involves the condensation of appropriate precursors. The dimethylpyrimidine moiety likely arises from the reaction of a pyrimidine derivative with methylating agents. The 5-fluoroindole fragment could be synthesized via nucleophilic substitution or other suitable methods.
Industrial Production:: Industrial-scale synthesis typically involves optimization for yield, cost, and safety. Unfortunately, detailed industrial methods for this specific compound remain elusive. researchers often adapt existing synthetic routes to large-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes could yield reduced derivatives.
Substitution: Nucleophilic substitution reactions may occur at various positions.
Other Transformations: Intriguingly, the and groups offer diverse reactivity.
Oxidation: Oxidizing agents like , , or .
Reduction: Reducing agents such as or .
Substitution: Nucleophiles like , , or .
Other Reactions: Various catalysts and conditions tailored to specific transformations.
Major Products:: The compound’s reactivity likely leads to a variety of derivatives, including substituted pyrimidines, indoles, and amides.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use pyrimidines as building blocks for drug design.
Functional Groups: The compound’s unique functional groups inspire novel synthetic strategies.
Anticancer Potential: Investigate its effects on cancer cells.
Antimicrobial Activity: Explore its antibacterial and antifungal properties.
Anti-Inflammatory and Antioxidant Effects: Assess its impact on inflammation and oxidative stress.
Pharmaceuticals: Potential as a lead compound for drug development.
Agrochemicals: Investigate pesticidal or herbicidal properties.
Mechanism of Action
The compound likely interacts with specific molecular targets, modulating cellular pathways. Detailed studies are needed to unravel its precise mechanism.
Comparison with Similar Compounds
While no direct analogs are mentioned, we can compare it to related pyrimidine derivatives:
Properties
Molecular Formula |
C21H25FN6O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H25FN6O/c1-12(2)19(29)27-20(28-21-25-13(3)9-14(4)26-21)23-8-7-15-11-24-18-6-5-16(22)10-17(15)18/h5-6,9-12,24H,7-8H2,1-4H3,(H2,23,25,26,27,28,29) |
InChI Key |
OUVVNPAMLZINSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1E)-1-[(3,5-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033234.png)
![11-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B11033237.png)

![Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-](/img/structure/B11033240.png)
![8,8-dimethyl-2-[(3-methylbenzyl)sulfanyl]-5-(propan-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11033248.png)

![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1,1-diphenylguanidine](/img/structure/B11033259.png)
![(8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate](/img/structure/B11033269.png)
![{4-[(6-Bromohexyl)oxy]benzylidene}propanedinitrile](/img/structure/B11033275.png)
![[7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-1H-imidazo[1,2-b]pyrazol-2-yl](4-methylphenyl)methanone](/img/structure/B11033277.png)
![N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B11033282.png)
![methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11033300.png)
![4-Amino-3-methyl-1,7-diphenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11033302.png)
